molecular formula C10H12FN B2379887 8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1783924-89-9

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2379887
CAS No.: 1783924-89-9
M. Wt: 165.211
InChI Key: XJYDPQVIFXHLCH-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 6th position on the tetrahydroisoquinoline scaffold. The molecular formula is C10H12FN, and it has a molecular weight of 165.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with the fluorine and methyl groups swapped.

    8-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 6th position.

    6-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom at the 8th position.

Uniqueness

8-Fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Properties

IUPAC Name

8-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYDPQVIFXHLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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